Brilacidin tetrahydrochloride

Vue d'ensemble

Description

Le chlorhydrate de brilacidine est une petite molécule synthétique non peptidique qui mime les protéines ou peptides de défense de l’hôte. Il est connu pour son activité antimicrobienne à large spectre, y compris des propriétés antibactériennes, antivirales et antifongiques . Le chlorhydrate de brilacidine est particulièrement connu pour son potentiel dans le traitement des infections causées par des bactéries et des virus résistants aux médicaments .

Mécanisme D'action

Le chlorhydrate de brilacidine exerce ses effets en mimant les peptides naturels de défense de l’hôte qui font partie de la réponse immunitaire innée. Il perturbe les membranes cellulaires bactériennes, entraînant une mort cellulaire bactérienne rapide. La structure amphiphile du composé lui permet d’interagir avec et de déstabiliser les membranes microbiennes, ce qui le rend efficace contre un large éventail de pathogènes . Ce mécanisme réduit la probabilité de développer une résistance bactérienne .

Analyse Biochimique

Biochemical Properties

Brilacidin tetrahydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects . Additionally, this compound interacts with viral proteins, disrupting viral integrity and inhibiting viral entry into host cells . These interactions highlight the compound’s broad-spectrum antimicrobial properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell membrane integrity, leading to cell lysis and death . In viral-infected cells, this compound inhibits viral replication by interfering with viral entry and assembly . Furthermore, this compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to bacterial cell membranes, causing membrane disruption and subsequent cell death . It also inhibits viral entry by binding to viral envelope proteins, preventing the virus from attaching to and entering host cells . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antimicrobial activity for extended periods . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial and viral replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity without significant adverse effects . At higher doses, this compound may cause toxicity and adverse reactions, including inflammation and tissue damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in antimicrobial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its antimicrobial activity. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its overall efficacy . Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by cells via endocytosis and distributed to various cellular compartments . This compound’s localization and accumulation within specific tissues contribute to its targeted antimicrobial effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances this compound’s ability to interact with its target biomolecules and exert its antimicrobial effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de brilacidine est synthétisé par une série de réactions chimiques impliquant la formation d’un pliage d’amide aromatique. La voie de synthèse implique généralement le couplage de divers intermédiaires chimiques dans des conditions contrôlées pour obtenir la structure moléculaire souhaitée . Les conditions de réaction comprennent souvent l’utilisation de solvants organiques, de catalyseurs et de réglages spécifiques de la température et de la pression pour assurer la formation correcte du composé .

Méthodes de production industrielle

La production industrielle du chlorhydrate de brilacidine implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus est conçu pour garantir un rendement élevé et la pureté du produit final. Des mesures de contrôle de la qualité, telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse, sont utilisées pour vérifier la pureté et la constance du composé .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de brilacidine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d’autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d’hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers solvants organiques (par exemple, le diméthylsulfoxyde). Les conditions de réaction varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate de brilacidine avec des groupes fonctionnels modifiés. Ces dérivés sont souvent étudiés pour leurs activités biologiques améliorées ou modifiées .

Applications de la recherche scientifique

Le chlorhydrate de brilacidine a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Brilacidin tetrahydrochloride has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Composés similaires

Polymyxines : Comme le chlorhydrate de brilacidine, les polymyxines sont des peptides antimicrobiens qui ciblent les membranes bactériennes.

Daptomycine : Un autre antibiotique ciblant les membranes avec un mode d’action similaire.

Défensines : Peptides antimicrobiens naturels que le chlorhydrate de brilacidine est conçu pour imiter.

Unicité

Le chlorhydrate de brilacidine se distingue par sa nature synthétique, qui permet une plus grande stabilité et une cytotoxicité réduite par rapport aux peptides naturels. Son activité à large spectre et sa probabilité réduite de développer une résistance en font un candidat prometteur pour le traitement de diverses infections .

Propriétés

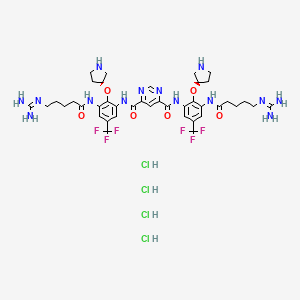

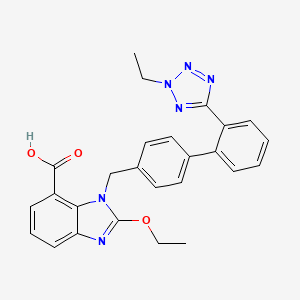

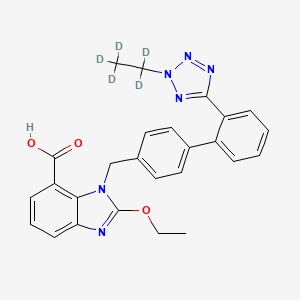

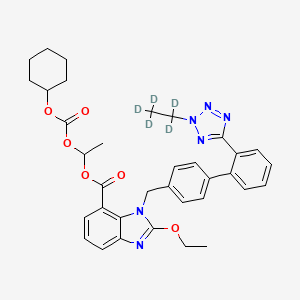

IUPAC Name |

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHBCQCKYVOFDR-PIJQHSLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54Cl4F6N14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153595 | |

| Record name | Brilacidin tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1082.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224095-99-1 | |

| Record name | Brilacidin tetrahydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brilacidin tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRILACIDIN TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3HYX69SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

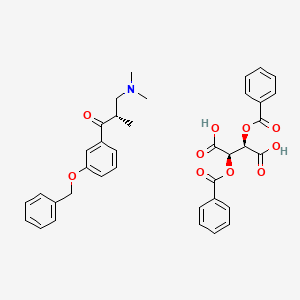

![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)